molecular formula C28H33N3O2 B442251 2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER

2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER

Cat. No.: B442251
M. Wt: 443.6g/mol
InChI Key: AHLTXGYXZMGAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole core, which is known for its stability and electronic properties, making it a valuable component in organic electronics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the alkylation of 9-ethyl-9H-carbazole with a suitable alkylating agent, followed by the introduction of the piperazine moiety through nucleophilic substitution. The final step involves the attachment of the 2,3-dimethoxybenzyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: Shares the carbazole core but lacks the piperazine and dimethoxybenzyl groups.

    1-(2,3-dimethoxybenzyl)piperazine: Contains the piperazine and dimethoxybenzyl groups but lacks the carbazole core.

Uniqueness

2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER is unique due to its combination of the carbazole core with the piperazine and dimethoxybenzyl groups. This unique structure imparts specific electronic and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H33N3O2

Molecular Weight

443.6g/mol

IUPAC Name

3-[[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C28H33N3O2/c1-4-31-25-10-6-5-9-23(25)24-18-21(12-13-26(24)31)19-29-14-16-30(17-15-29)20-22-8-7-11-27(32-2)28(22)33-3/h5-13,18H,4,14-17,19-20H2,1-3H3

InChI Key

AHLTXGYXZMGAOA-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C(=CC=C4)OC)OC)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C(=CC=C4)OC)OC)C5=CC=CC=C51

Origin of Product

United States

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